![molecular formula C21H16O3 B5696970 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one, also known as BMBC, is a synthetic compound that belongs to the class of flavonoids. It has gained interest in recent years due to its potential therapeutic properties and its ability to modulate various biological pathways. In
Applications De Recherche Scientifique
3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, suppressing angiogenesis, and modulating various signaling pathways. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid-beta, a hallmark of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to involve the modulation of various biological pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense and detoxification. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, this compound has been shown to modulate the expression of various genes involved in apoptosis, cell cycle regulation, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and modulate various signaling pathways. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid-beta.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and ability to modulate various biological pathways. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one research. One direction is to explore the potential of this compound as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, future research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Finally, future research could explore the potential of this compound as a lead compound for the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one involves the condensation of 4-methylbenzyl alcohol and 6H-benzo[c]chromen-6-one in the presence of a strong acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and concentration of the reagents.
Propriétés
IUPAC Name |
3-[(4-methylphenyl)methoxy]benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c1-14-6-8-15(9-7-14)13-23-16-10-11-18-17-4-2-3-5-19(17)21(22)24-20(18)12-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIOQCHTPDFSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



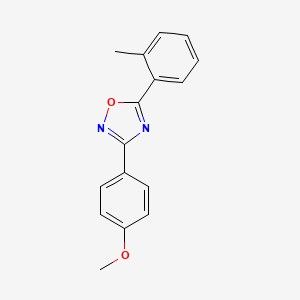
![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)
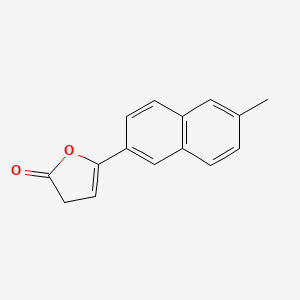
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)
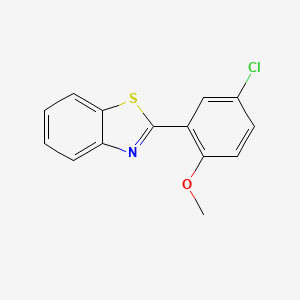

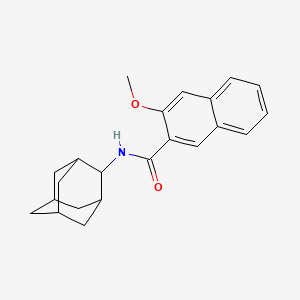
![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)
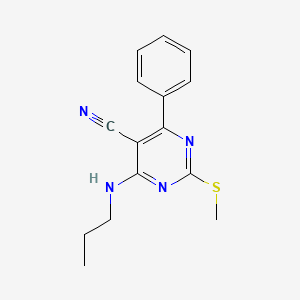

![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)